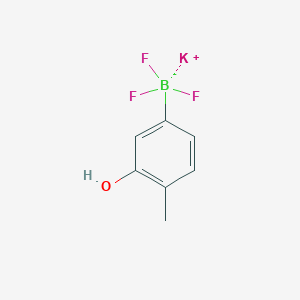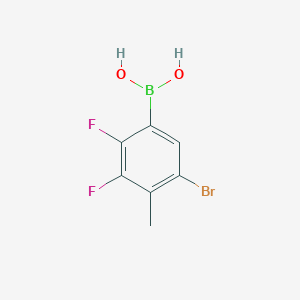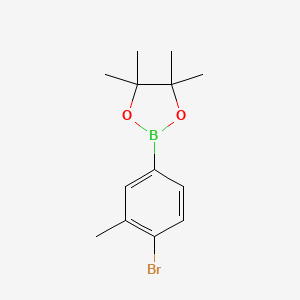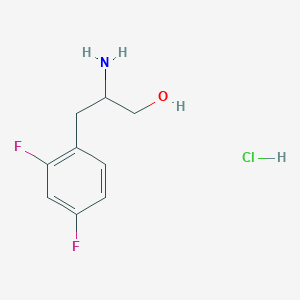
Potassium (3-hydroxy-4-methylphenyl)trifluoroborate
概要
説明
Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is a type of organoboron reagent . It is used as a potent boronic acid surrogate in Suzuki Cross-Coupling . This compound is part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
The synthesis of this compound involves the use of organotrifluoroborate salts . The multicomponent reaction of potassium trifluoroborate salts has been highlighted in the synthesis of α-amino esters . The reaction provides direct access to optically active α-amino esters with moderate to good yields .Molecular Structure Analysis
The molecular formula of this compound is C7H7BF3K . The molecular weight is 198.04 g/mol . The InChI Key is KRWDYXJWQBTBAH-UHFFFAOYSA-N .Chemical Reactions Analysis
In Suzuki Cross-Coupling, organotrifluoroborates like this compound are used as potent boronic acid surrogates . The compound is remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis
This compound is soluble in water . It has a melting point of over 300°C . It is recommended to store the compound in cool dry conditions in well-sealed containers . It is incompatible with strong oxidizing agents .科学的研究の応用
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including the 3-hydroxy-4-methylphenyl variant, are utilized in cross-coupling reactions. A study demonstrated their effective use in cross-coupling with aryl and heteroaryl chlorides, catalyzed by oxime-derived palladacycles, under phosphine-free conditions (Alacid & Nájera, 2008).
Oxidation and Suzuki-Miyaura Cross-Coupling
Another research explored the oxidation of hydroxyl-substituted organotrifluoroborates, including those with the 3-hydroxy-4-methylphenyl group. The study noted their successful oxidation while retaining the trifluoroborate moiety, and their subsequent use in Suzuki-Miyaura cross-coupling reactions (Molander & Petrillo, 2006).
Hydrolysis and Boronic Acid Release
Research on the hydrolysis of potassium organotrifluoroborate reagents, including 3-hydroxy-4-methylphenyl derivatives, has shown its application in Suzuki-Miyaura coupling. The study revealed the complexities of hydrolysis rates, which depend on various variables, indicating its significance in controlling side reactions in cross-coupling processes (Lennox & Lloyd‐Jones, 2012).
Synthesis of Novel Compounds
Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is also significant in synthesizing novel compounds. For instance, research has shown its utility in creating stable trifluoroborate salts for various synthetic applications, including palladium-mediated cross-coupling reactions (Molander & Hoag, 2003).
Electrophilic and Nucleophilic Reactions
Studies have also delved into the reactions of potassium aryltrifluoroborates in electrophilic and nucleophilic environments. For instance, the amination of potassium aryl trifluoroborates using aqueous ammonia in copper-catalyzed reactions has been explored, highlighting the versatility of these compounds in different chemical environments (Liesen et al., 2012).
作用機序
Target of Action
Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is a type of organoboron reagent . The primary targets of this compound are typically aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in many chemical reactions, particularly in the formation of carbon-carbon bonds.
Mode of Action
The compound interacts with its targets (aryl halides) through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid (or trifluoroborate) with an aryl or vinyl halide, catalyzed by a palladium(0) complex . In this case, this compound acts as a potent boronic acid surrogate .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry to form carbon-carbon bonds, a critical process in the synthesis of many organic compounds. The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of chemical structures.
Pharmacokinetics
Organoboron compounds like this are generally known for their stability . They are moisture- and air-stable, which can impact their bioavailability .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific aryl halides involved in the reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be remarkably compliant with strong oxidative conditions . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Potassium (3-hydroxy-4-methylphenyl)trifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inhalation, move the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, wash off with soap and plenty of water . If it comes in contact with eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth with water and consult a physician .
将来の方向性
Potassium trifluoroborates, including Potassium (3-hydroxy-4-methylphenyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them promising candidates for future research and applications in various chemical reactions .
特性
IUPAC Name |
potassium;trifluoro-(3-hydroxy-4-methylphenyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-5-2-3-6(4-7(5)12)8(9,10)11;/h2-4,12H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGMQLXIBOAMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C)O)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)




![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)